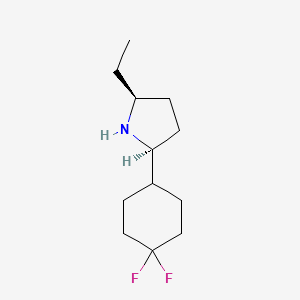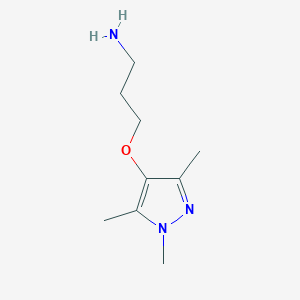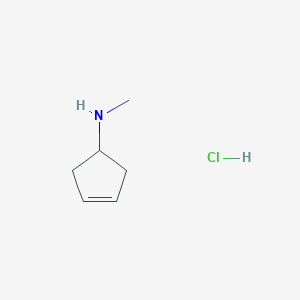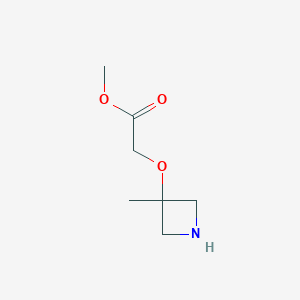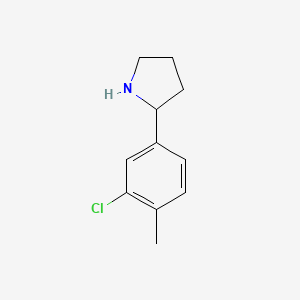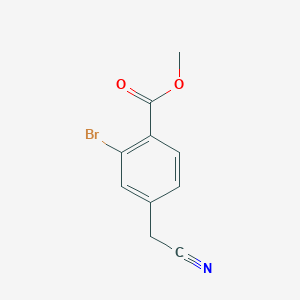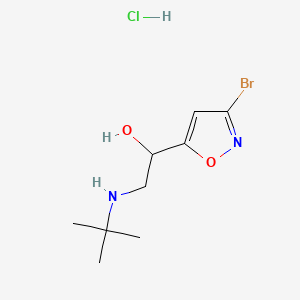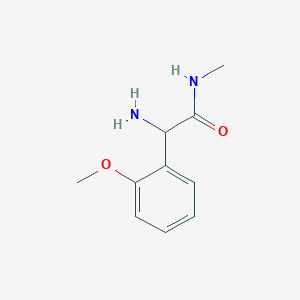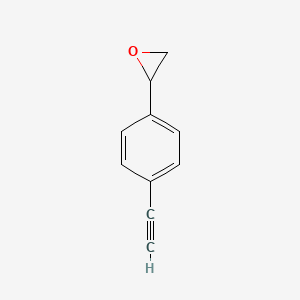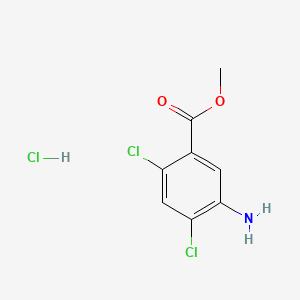
Lithium(1+)ion2-cyano-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)ion2-cyano-6-methylbenzoate is a chemical compound with the molecular formula C9H6LiNO2 It is a lithium salt of 2-cyano-6-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2-cyano-6-methylbenzoate typically involves the reaction of 2-cyano-6-methylbenzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions. The general reaction can be represented as follows:
2-cyano-6-methylbenzoic acid+LiOH→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and monitoring the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion2-cyano-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Lithium(1+)ion2-cyano-6-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials, such as lithium-ion batteries, due to its lithium content.
Mechanism of Action
The mechanism of action of Lithium(1+)ion2-cyano-6-methylbenzoate involves its interaction with specific molecular targets. The lithium ion can modulate various signaling pathways, including those involving neurotransmitters and enzymes. The cyano group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Lithium benzoate: Similar in structure but lacks the cyano and methyl groups.
Lithium 2-cyanobenzoate: Similar but without the methyl group.
Lithium 6-methylbenzoate: Similar but without the cyano group.
Uniqueness
Lithium(1+)ion2-cyano-6-methylbenzoate is unique due to the presence of both cyano and methyl groups on the benzoate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6LiNO2 |
|---|---|
Molecular Weight |
167.1 g/mol |
IUPAC Name |
lithium;2-cyano-6-methylbenzoate |
InChI |
InChI=1S/C9H7NO2.Li/c1-6-3-2-4-7(5-10)8(6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
JEIFDJSMNLUKCN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C(=CC=C1)C#N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


